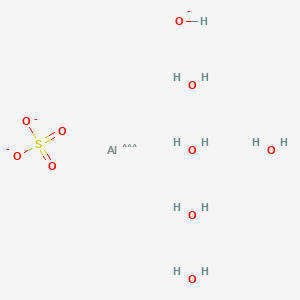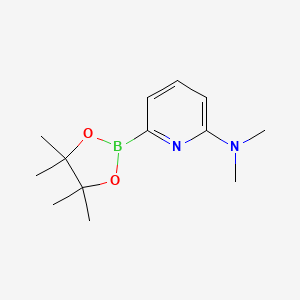![molecular formula C15H20N2O2 B577814 Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1334499-75-0](/img/structure/B577814.png)
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C15H20N2O2 . It is used in the field of specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A core area of research has been the development of synthetic methodologies and structural analyses of compounds related to Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate. For instance, Martin-Lopez and Bermejo (1998) described the synthesis of diazaspiro[4.5]decane systems, including compounds similar to Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, through oxidative cyclization of olefinic precursors, highlighting the chemical flexibility and potential for diverse applications of these spiro compounds (Martin‐Lopez & Bermejo, 1998).
Photochemical Properties
Schönberg, Singer, and Eckert (1980) explored the photochemical behavior of related diazaspiro compounds, providing insights into their stability and reactivity under irradiation. This research can inform applications in photochemistry and the development of materials sensitive to light (Schönberg, Singer, & Eckert, 1980).
Potential Anticonvulsant Agents
Lazić et al. (2017) investigated the structure-property relationship of diazaspiro[4.4]nonane-2,4-diones, compounds closely related to Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, as potential anticonvulsant agents. Their findings suggest that these compounds could be promising candidates for further development in pharmacological applications, highlighting the therapeutic potential of the diazaspiro nonane scaffold (Lazić et al., 2017).
Antitubercular Activity
Research by Wang et al. (2020) on benzothiazinones containing diazaspiro[3.5]nonane moieties revealed significant in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This study underscores the potential of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate derivatives as new antitubercular agents, showcasing the compound's relevance in addressing global health challenges (Wang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15/h1-3,5-6,16H,4,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRMMWCCNOBSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719174 |
Source


|
| Record name | Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
CAS RN |
1334499-75-0 |
Source


|
| Record name | 1,6-Diazaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)



![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)
